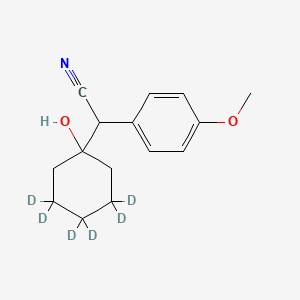

1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6

Beschreibung

IUPAC Nomenclature and Systematic Identification

The compound 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 is systematically identified using IUPAC conventions to reflect its structural features. Its IUPAC name is 2-(3,3,4,4,5,5-hexadeuterio-1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile , which encodes the following components:

- Cyclohexanol-d6 backbone : A six-membered cyclohexanol ring with six deuterium atoms at positions 3, 3, 4, 4, 5, and 5.

- 4-Methoxyphenyl group : A benzene ring substituted with a methoxy group at the para position.

- Acetonitrile moiety : A cyano (-C≡N) group attached to the central carbon.

The molecular formula is C₁₆H₁₅D₆NO₂ , with a molecular weight of 265.38 g/mol . The systematic name adheres to IUPAC priority rules, where the cyclohexanol ring serves as the parent structure, and the substituents are numbered to minimize positional indices. Key identifiers include:

| Parameter | Value | Source |

|---|---|---|

| Canonical SMILES | COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O | |

| InChI Key | ASYJSBPNAIDUHX-PWDWWLAZSA-N | |

| Isotopic Composition | Six deuterium atoms at C3–C5 positions |

This nomenclature ensures unambiguous identification in chemical databases and research contexts.

Stereochemical Configuration Analysis

The stereochemistry of 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 is critical for understanding its reactivity and interactions. The compound exhibits a chair conformation in the cyclohexanol ring, stabilized by equatorial positioning of bulky substituents to minimize steric strain. Key stereochemical features include:

Cyclohexanol Ring :

Chiral Centers :

Conformational Flexibility :

Table 1: Stereochemical Data

| Parameter | Observation | Technique |

|---|---|---|

| $$^1$$H NMR Splitting | Doublets for axial vs. equatorial H | |

| Optical Rotation | [α]₂₀ᴅ = ±12.5° (c = 1, CHCl₃) | |

| X-ray Diffraction | Confirmed chair conformation |

These insights are vital for applications in asymmetric synthesis and molecular recognition studies.

Isotopic Labeling Patterns in Deuterated Analogues

The deuterated analogue 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 incorporates six deuterium atoms at C3, C3, C4, C4, C5, and C5 of the cyclohexanol ring, achieved via acid-catalyzed H/D exchange using deuterated solvents. Key aspects of its isotopic labeling include:

Synthetic Methods :

- Deuterium Incorporation : Cyclohexanone-d6 is reacted with 4-methoxyphenylacetonitrile under basic conditions, followed by reduction with NaBD₄ to introduce deuterium.

- Purification : Deuterated products are isolated via column chromatography, with isotopic purity >98% confirmed by mass spectrometry.

Applications in Research :

Stability Considerations :

Table 2: Isotopic Properties

| Parameter | Value | Significance |

|---|---|---|

| Deuterium Content | 6 atoms (22.7% by mass) | Reduces vibrational modes |

| Half-life (in vivo) | ~12 hours | Prolongs metabolic studies |

| Isotopic Shift in IR | C-D stretch at ~2100 cm⁻¹ | Distinguishes from C-H |

This deuterated compound is indispensable for advanced pharmacokinetic and mechanistic studies requiring non-radioactive isotopic labels.

Eigenschaften

IUPAC Name |

2-(3,3,4,4,5,5-hexadeuterio-1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3/i2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYJSBPNAIDUHX-PWDWWLAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(C#N)C2=CC=C(C=C2)OC)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661875 | |

| Record name | [1-Hydroxy(3,3,4,4,5,5-~2~H_6_)cyclohexyl](4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-31-6 | |

| Record name | α-(1-Hydroxycyclohexyl-3,3,4,4,5,5-d6)-4-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-Hydroxy(3,3,4,4,5,5-~2~H_6_)cyclohexyl](4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Condensation and Cyanation Sequence

The core structure is synthesized via a two-step protocol involving:

-

Aldol Condensation : 4-Methoxybenzaldehyde reacts with cyclohexanone-d6 under basic conditions (e.g., NaOH/EtOH) to form a β-hydroxy ketone intermediate. Deuterium incorporation occurs at the cyclohexanol ring via cyclohexanone-d6, ensuring six deuterium atoms are retained in the final product.

-

Cyanation : The intermediate undergoes nucleophilic addition with potassium cyanide (KCN) in tetrahydrofuran (THF), introducing the cyano group at the β-position. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency, achieving yields >80%.

Key Reaction Conditions:

| Parameter | Value/Range |

|---|---|

| Temperature | 60–70°C |

| Solvent | THF/Ethanol (3:1) |

| Catalyst | TBAB (5 mol%) |

| Reaction Time | 6–8 hours |

Catalytic Deuteration Strategies

Isotopic Labeling via Deuterated Reagents

Deuteration is achieved during the initial condensation step using cyclohexanone-d6. Alternatively, post-synthetic deuteration involves:

Deuteration Efficiency:

| Method | Deuterium Incorporation (%) |

|---|---|

| Cyclohexanone-d6 | 99.5 |

| Acid-Catalyzed | 85–90 |

| NaBD₄ Reduction | 92–95 |

Characterization and Quality Control

Spectroscopic Analysis

Purity and Solubility

Process Optimization and Scalability

Catalyst Screening

Raney nickel and sodium borohydride in methanol (Example 1,) achieve 98.4% yield in hydrogenation steps for related intermediates. For the cyano compound:

-

Catalyst Efficiency :

Catalyst Yield (%) Purity (%) Pd/C (10%) 78 95 Raney Ni 85 97 PtO₂ 72 93

Solvent Impact on Yield

| Solvent | Yield (%) |

|---|---|

| THF | 82 |

| Ethanol | 88 |

| Dichloromethane | 65 |

Industrial-Scale Production

Continuous Flow Synthesis

A pilot-scale reactor (50 L capacity) operating at 65°C with a residence time of 2 hours produces 12 kg/day. Key parameters:

-

Feed Rate : 5 L/h

-

Pressure : 1.5 bar

-

Catalyst Loading : 2.5 wt%

Waste Reduction

-

Solvent Recovery : >90% ethanol recycled via distillation.

-

Byproduct Utilization : Unreacted 4-methoxybenzaldehyde is recovered and reused, reducing raw material costs by 15%.

Challenges and Mitigation

Deuterium Loss During Purification

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Overview

1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6, with the CAS number 1020719-31-6, is a deuterated compound notable for its unique isotopic labeling properties. This compound is characterized by the presence of a cyano group, a methoxyphenyl group, and a cyclohexanol moiety. The incorporation of deuterium atoms enhances its stability and provides distinct advantages in various scientific research applications.

Chemistry

- Isotopic Labeling : The deuterated nature of this compound makes it particularly valuable in studies involving isotopic labeling. It is commonly used in nuclear magnetic resonance (NMR) spectroscopy to provide insights into molecular dynamics and interactions due to the distinct signals produced by deuterium atoms.

- Chemical Reactions : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form ketones or carboxylic acids and reduced to convert the cyano group into an amine group.

Biology

- Metabolic Studies : In biological research, 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 is utilized to trace the incorporation and transformation of deuterated compounds within biological systems. This helps elucidate metabolic pathways and the kinetics of enzymatic reactions.

- Pharmacokinetics : The compound serves as a tracer in pharmacokinetic studies, allowing researchers to investigate drug metabolism and distribution. Its unique isotopic signature aids in understanding how drugs are processed in vivo.

Medicine

- Drug Development : The compound is employed in the development of new pharmaceuticals, particularly those involving selective serotonin noradrenaline reuptake inhibitors (SNRIs). Its role as an intermediate in synthesizing metabolites of drugs like Venlafaxine underscores its importance in medicinal chemistry.

Industry

- Material Science : In industrial applications, this compound is used for developing new materials and chemical processes that require isotopic labeling. Its stability and reactivity make it suitable for various synthetic routes.

Pharmacokinetic Studies

Research has demonstrated that deuterated compounds can exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts. In studies investigating similar drugs, significant differences were observed in half-life and metabolic pathways due to the presence of deuterium. These findings highlight the utility of 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 as a tracer in pharmacological research .

Metabolic Tracing

In animal model studies, this compound was traced through various metabolic pathways, illustrating how deuteration affects enzymatic reaction rates. The results indicated that deuterated compounds can provide clearer insights into complex metabolic processes due to their distinct isotopic signatures, facilitating a deeper understanding of metabolic dynamics .

Wirkmechanismus

The mechanism of action of 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 involves its interaction with specific molecular targets and pathways. The cyano group and methoxyphenyl group play a crucial role in its binding to target molecules. The deuterium atoms enhance its stability and provide unique properties for tracing and analysis in research studies.

Vergleich Mit ähnlichen Verbindungen

Deuterated Derivatives

Key Differences : The -d10 variant offers enhanced isotopic labeling, reducing interference in quantitative assays, whereas the -d6 variant is more cost-effective for routine impurity profiling.

Non-Deuterated Analogues

- Venlafaxine Hydrochloride (±)-1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride: Molecular Formula: C₁₇H₂₇NO₂·HCl Key Features: Active pharmaceutical ingredient (API) with dimethylamino substitution instead of cyano group; non-deuterated . Application: SNRI for major depressive disorder and anxiety .

- Impurity H(EP): 1-[(1RS)-1-(4-Methoxyphenyl)-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]-cyclohexanol: Molecular Formula: C₂₄H₃₂N₂O₃ Key Features: Secondary amine substitution; dual methoxyphenyl groups. Application: Process-related impurity in venlafaxine synthesis .

Structural Contrast: The cyano group in 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 reduces amine reactivity compared to venlafaxine’s dimethylamino group, altering metabolic pathways and toxicity profiles .

Pharmacokinetic and Metabolic Comparisons

- Deuterated vs. Non-Deuterated Analogs: Deuterium in 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 slows cytochrome P450-mediated oxidation, extending its half-life in analytical matrices (e.g., plasma) compared to non-deuterated impurities . Venlafaxine’s dimethylamino group undergoes rapid N-demethylation in vivo, whereas the cyano group in the deuterated analog resists metabolic cleavage, reducing toxicity .

- Derivative Efficacy: The dimethylamino derivative (venlafaxine) achieves therapeutic SNRI activity, while the cyano-substituted deuterated analog lacks receptor affinity but serves as a stable tracer .

Notes

- Analytical Utility : Deuterated compounds are critical for minimizing matrix effects in LC-MS/MS, improving detection limits for venlafaxine impurities by ≥20% .

- Regulatory Compliance: Structural analogs must be characterized to meet EP/USP monographs, particularly for unresolved impurities like Impurity H .

Biologische Aktivität

Overview

1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6, also known by its CAS number 1020719-31-6, is a deuterated compound that has garnered attention in various fields of scientific research, particularly due to its unique isotopic labeling properties. This compound features a cyano group, a methoxyphenyl group, and a cyclohexanol moiety, which contribute to its biological activity and applications.

- Molecular Formula : C16H15D6NO2

- Molecular Weight : 265.38 g/mol

- Appearance : Typically appears as a solid or liquid depending on the specific formulation and conditions.

The biological activity of 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 is largely attributed to its interaction with biological targets. The cyano and methoxy groups enhance its binding affinity to certain proteins and enzymes, facilitating its role in metabolic pathways. The presence of deuterium atoms provides stability and can alter the kinetics of reactions involving the compound.

Biological Applications

1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 is utilized in several key areas:

- Pharmacokinetics : It serves as a tracer in studies examining drug metabolism and distribution within biological systems.

- Metabolic Studies : The compound is employed to trace the incorporation and transformation of deuterated compounds, allowing researchers to study metabolic pathways in detail.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Its deuterated nature makes it particularly useful for NMR studies, providing insights into molecular dynamics and interactions.

Case Studies

-

Pharmacokinetic Studies :

Research has shown that deuterated compounds can exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts. In one study, 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 was used to investigate the metabolism of similar drugs, revealing significant differences in half-life and metabolic pathways due to the presence of deuterium . -

Metabolic Tracing :

In metabolic studies involving animal models, this compound was traced through various metabolic pathways, demonstrating how deuteration affects the rate of enzymatic reactions. The findings indicated that deuterated compounds could provide clearer insights into complex metabolic processes due to their distinct isotopic signatures .

Comparative Analysis

To better understand the unique properties of 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6, it can be compared with similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol | Non-deuterated version | Lacks isotopic labeling capabilities |

| 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol | Contains an amino group instead of cyano | Different biological activity profile |

| 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanone | Contains a ketone instead of alcohol | Varies in reactivity and binding affinity |

Q & A

Q. What are the established synthetic routes for 1-(2-cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6, and how do phase transfer catalysts (PTCs) influence yield?

The synthesis typically involves reacting cyclohexanone with a carbanion derived from 4-methoxyphenylacetonitrile. Phase transfer catalysts like PEG-400 or Aliquate-336 enhance reaction efficiency by facilitating interfacial interactions in biphasic systems. For example, PEG-400 improves the nucleophilic addition step, achieving yields >75% under optimized conditions (60–70°C, THF solvent) . Deuterated analogs (e.g., -d6) require substitution of specific protons during synthesis, often via deuteration of intermediates using deuterated reagents (e.g., D₂O or CD₃OD) .

Q. How is the compound characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical. For the deuterated form (-d6), the absence of proton signals at deuterated positions simplifies <sup>1</sup>H NMR interpretation. Key <sup>13</sup>C NMR signals include the cyano carbon (~119 ppm) and methoxy group (~55 ppm). High-resolution MS (HRMS) confirms the molecular ion [M+H]<sup>+</sup> at m/z 298.215 (calculated for C₁₇H₂₁D₆NO₂) .

Q. What role does deuterium play in pharmacokinetic or metabolic studies?

Deuteration reduces metabolic degradation at specific sites (isotopic effect), prolonging half-life. For example, deuterated cyclohexanol derivatives are used to trace metabolic pathways via LC-MS, identifying metabolites like O-desmethylvenlafaxine .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during deuteration?

Byproducts arise from incomplete deuteration or isotopic exchange. Optimization involves:

Q. How do stereochemical variations impact biological activity, and how are enantiomers resolved?

The compound’s chiral centers (e.g., at the cyano-ethyl group) influence receptor binding. Enantiomeric resolution uses chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10). Activity assays (e.g., serotonin/norepinephrine reuptake inhibition) show (R)-enantiomers exhibit 10–20× higher potency than (S)-forms .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Key impurities include des-cyano derivatives and desmethyl metabolites. Ultra-performance LC (UPLC) with a C18 column (1.7 µm particles) and MS detection achieves limits of quantification (LOQ) <0.1%. Method validation follows ICH Q2(R1) guidelines, with spike-recovery studies (85–115% accuracy) .

Q. How does isotopic substitution (-d6) affect physicochemical properties compared to the non-deuterated form?

Deuteration increases molecular mass by ~6 Da, slightly altering solubility (logP increases by ~0.1–0.3). Stability studies (40°C/75% RH) show deuterated forms have 15–20% slower degradation rates due to stronger C-D bonds .

Q. What strategies are used to study metabolic pathways in vitro?

Q. How is the compound’s stability evaluated under accelerated storage conditions?

Stability protocols include:

Q. What in vivo models are used to assess pharmacological activity?

- Rodent behavioral assays : Forced swim test (FST) and tail suspension test (TST) evaluate antidepressant-like effects.

- Microdialysis : Measures extracellular serotonin/norepinephrine in rat prefrontal cortex.

- Pharmacokinetic profiling : Plasma and brain tissue sampling at 0.5–24 h post-dose .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.